BIX 01294 Trihydrochloride Trihydrochloride is a synthetic, small-molecule compound primarily recognized for its role in epigenetic research. [] Classified as a diaminoquinazoline, it acts as a selective inhibitor of histone lysine methyltransferases (HMTs). [] Notably, it demonstrates a high affinity for the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, and its closely related homolog, EHMT1 (GLP). [, ]
This inhibitory action on G9a/GLP makes BIX 01294 Trihydrochloride Trihydrochloride a valuable tool for investigating the biological functions of these enzymes and their implications in various cellular processes, particularly those related to gene expression, cell proliferation, and differentiation. [, , , ] While initial studies focused on its anticancer properties, its applications have expanded to encompass diverse research areas, including neurodegenerative diseases, viral infections, and stem cell reprogramming. [, , ]
BIX 01294 was initially reported by Liu et al. in 2009, and its synthesis was detailed in subsequent studies focusing on the development of inhibitors for various histone methyltransferases . It is classified under the category of epigenetic modulators, specifically as a histone methyltransferase inhibitor. Its chemical structure is based on a quinazoline scaffold, which is common among several biologically active compounds.
The synthesis of BIX 01294 involves several key steps:
These steps demonstrate the compound's complex synthetic pathway, which requires careful control of reaction conditions to achieve high yields and selectivity.
BIX 01294 has a molecular formula of C_18H_22ClN_5O and a molecular weight of approximately 359.85 g/mol. Its structure features a quinazoline core substituted with various functional groups that contribute to its inhibitory activity against G9a. The specific arrangement of atoms allows for effective binding to the target enzyme, thereby inhibiting its activity.
BIX 01294 primarily functions through competitive inhibition of G9a, blocking its ability to methylate histones. This inhibition leads to:
Additionally, BIX 01294 has been demonstrated to inhibit hypoxia-inducible factor 1-alpha stability, impacting angiogenesis pathways .
The mechanism by which BIX 01294 exerts its effects involves:
BIX 01294 is primarily utilized in research settings for:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3